4-Hydroxy-6,7-dimethoxy-2-naphthalenecarboxylic acid
Description
Properties
Molecular Formula |
C13H12O5 |
|---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
4-hydroxy-6,7-dimethoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H12O5/c1-17-11-5-7-3-8(13(15)16)4-10(14)9(7)6-12(11)18-2/h3-6,14H,1-2H3,(H,15,16) |
InChI Key |
KOCKRFYBBIYWOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=CC(=C2C=C1OC)O)C(=O)O |
Origin of Product |
United States |
Biological Activity
4-Hydroxy-6,7-dimethoxy-2-naphthalenecarboxylic acid (commonly referred to as 4-Hydroxy-DMN) is a compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, including detailed findings from various studies, synthesis methods, and potential applications.
Chemical Structure and Properties
4-Hydroxy-DMN has a molecular formula of and a molecular weight of approximately 262.26 g/mol. The compound features a naphthalene backbone with hydroxyl and methoxy groups that contribute to its unique chemical properties and biological activities.
Antimicrobial Properties
Research indicates that 4-Hydroxy-DMN exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 16 µg/mL |
| Streptococcus faecalis | 16 µg/mL |
| Salmonella enterica | 16 µg/mL |
| Methicillin-Sensitive Staphylococcus aureus (MSSA) | 8 µg/mL |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 16 µg/mL |
These MIC values suggest that 4-Hydroxy-DMN may be comparable to established antibiotics like ciprofloxacin, which has MIC values ranging from 8 to 16 µg/mL for similar bacteria .
Anticancer Activity
In addition to its antimicrobial properties, 4-Hydroxy-DMN has shown promise in anticancer applications. Preliminary studies indicate that it can induce apoptosis in cancer cells and inhibit cell proliferation. The compound's mechanism of action may involve interactions with specific molecular targets related to cancer cell signaling pathways.
A notable study reported that derivatives of naphthalene compounds, including those related to 4-Hydroxy-DMN, exhibited cytotoxicity against various cancer cell lines with IC50 values ranging from 2.97 to 8.38 µM .
The biological activity of 4-Hydroxy-DMN is attributed to its ability to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. The presence of hydroxyl and methoxy groups allows for these interactions, which are crucial for understanding its therapeutic potential.
Case Studies
- Study on Antimicrobial Activity : A study focused on synthesizing novel derivatives of naphthalene compounds demonstrated that modifications at specific positions on the naphthalene ring could enhance antimicrobial efficacy. The research found that compounds similar to 4-Hydroxy-DMN showed improved activity against resistant bacterial strains .
- Investigation into Anticancer Properties : Another research effort evaluated the anticancer properties of various naphthalene derivatives, including those based on 4-Hydroxy-DMN. The results indicated significant cytotoxic effects on human cancer cell lines, suggesting potential for further development into therapeutic agents.
Applications
Given its promising biological activities, 4-Hydroxy-DMN may have applications in:
- Pharmaceutical Development : As a lead compound for developing new antibiotics or anticancer drugs.
- Agricultural Chemistry : Potential use as a natural pesticide due to its antimicrobial properties.
- Nutraceuticals : Exploration as a health supplement given its anti-inflammatory properties observed in some studies .
Comparison with Similar Compounds
Data Tables Summarizing Comparative Analysis
Table 1: Structural and Functional Comparison of Key Analogues
Research Findings and Implications
- Naphthalene Derivatives : Position 1 substituents (e.g., trifluoromethylphenyl) enhance HSA binding, a critical factor for plasma half-life. The target compound’s 4-hydroxyl group may confer antioxidant properties, though unverified .
- Quinoline Analogues: Bioisosteric replacement of the benzene ring with pyridine maintains analgesia, highlighting flexibility in scaffold design .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Hydroxy-6,7-dimethoxy-2-naphthalenecarboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves regioselective functionalization of naphthalene derivatives. For example, enzymatic oxidation using recombinant E. coli expressing CYP199A2 (as seen in hydroxylated analogs) can introduce hydroxyl groups . Methoxy groups may be added via alkylation of hydroxyl precursors under controlled pH and temperature to avoid over-substitution. Optimizing solvent polarity (e.g., DMF for solubility) and catalysts (e.g., boron tribromide for demethylation-protection strategies) enhances regioselectivity . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is critical for isolating high-purity products .
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?
- Methodological Answer :
- NMR : H and C NMR identify substitution patterns (e.g., aromatic protons at δ 6.5–8.0 ppm, methoxy groups at δ 3.8–4.0 ppm) .
- HPLC-MS : Confirms molecular weight (CHO, MW 266.25) and purity (>95%) using reverse-phase C18 columns and ESI ionization .
- FT-IR : Detects functional groups (e.g., carboxylic acid O-H stretch ~2500–3000 cm, C=O ~1680 cm) .
- XRD : Resolves crystal structure for confirming stereochemistry .
Q. How does the solubility profile of this compound impact its experimental handling?
- Methodological Answer : The compound’s solubility is pH-dependent due to the carboxylic acid group. In aqueous buffers (pH >5), it dissolves via deprotonation, while organic solvents (DMSO, ethanol) are preferred for stock solutions . Pre-formulation studies using co-solvents (e.g., PEG 400) or surfactants (Tween-80) can improve bioavailability in biological assays .
Advanced Research Questions
Q. How do the positions of hydroxy and methoxy substituents affect the compound's reactivity in electrophilic substitution reactions?
- Methodological Answer : The electron-donating methoxy groups at C6 and C7 activate the naphthalene ring toward electrophilic attack, directing substituents to para/meta positions relative to the hydroxyl group at C4. For example, bromination with NBS in CCl predominantly yields 1-bromo derivatives due to steric hindrance at C3 . Computational studies (DFT calculations) predict reactivity trends by analyzing frontier molecular orbitals and charge distribution .
Q. What strategies can resolve contradictions in reported biological activities of structurally similar naphthalenecarboxylic acid derivatives?
- Methodological Answer : Discrepancies in bioactivity data (e.g., antioxidant vs. pro-oxidant effects) may arise from assay conditions (e.g., DCFH-DA vs. ABTS assays) or impurity profiles. Standardized protocols (e.g., OECD guidelines for cytotoxicity) and orthogonal assays (e.g., ROS detection coupled with enzymatic inhibition studies) improve reproducibility . Meta-analyses comparing substituent effects (e.g., methoxy vs. hydroxyl groups) across studies can isolate structure-activity relationships (SAR) .
Q. Can computational methods predict the binding affinity of this compound to specific enzymes, and how does this inform drug design?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like COX-2 or NADPH oxidase. For instance, the hydroxyl group at C4 forms hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2), while methoxy groups enhance hydrophobic interactions . Free-energy perturbation (FEP) calculations quantify binding energy differences between analogs, guiding lead optimization .
Notes
- Avoid commercial sources (e.g., BOC Sciences, benchchem) per guidelines.
- Citations prioritize peer-reviewed methodologies and authoritative databases (PubChem, EPA DSSTox).
- Advanced questions integrate multi-disciplinary approaches (synthetic chemistry, computational biology) to reflect research depth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
